2-甲酰噻吩茚三酮

描述

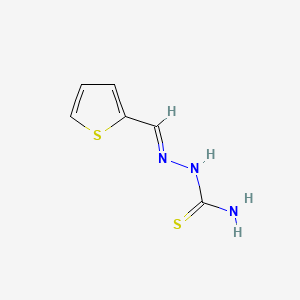

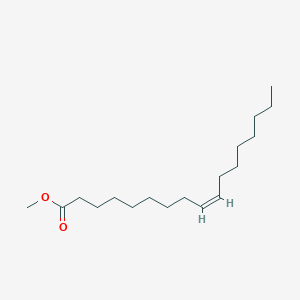

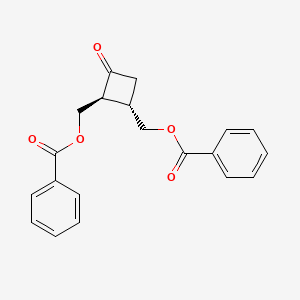

2-Formylthiophene thiosemicarbazone is a derivative of thiosemicarbazone, an organosulfur compound . Thiosemicarbazones are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . They have been the subject of many studies in recent years due to their biological activities and pharmacological properties .

Synthesis Analysis

Thiosemicarbazones are synthesized by condensing a thiosemicarbazide with an aldehyde or ketone . In a study, 22 thiosemicarbazone derivatives were synthesized .Molecular Structure Analysis

The CSN3 core atoms of thiosemicarbazones are coplanar . The structure of 2-Formylthiophene thiosemicarbazone is yet to be fully elucidated.Chemical Reactions Analysis

Thiosemicarbazones have been demonstrated to be effective in both tetrahydropyranylation and 2-deoxygalactosylation reactions . They have also shown potential anti-cancer effects by targeting several biological processes, including DNA metabolism .科学研究应用

1. 抗肿瘤性能和 DNA 合成抑制

2-甲酰噻吩茚三酮因其抗肿瘤特性而受到研究。已发现它可以抑制哺乳动物细胞中的 DNA 合成,这是癌细胞增殖必不可少的过程。例如,α-(N)-杂环茚三酮已被证明通过抑制 DNA 合成而具有抗肿瘤特性,并且这种抑制作用可能是由于铁配位 (Borges、Paniago 和 Beraldo,1997)。此外,2-甲酰噻吩茚三酮衍生物已显示出显着的抗阿米巴和抗滴虫活动,这进一步表明它们在癌症治疗中的潜力 (Bharti、Husain、Gonzalez Garza、Cruz-Vega、Castro-Garza、Mata-Cárdenas、Naqvi 和 Azam,2002)。

2. 在金属配合物合成和表征中的应用

茚三酮,包括 2-甲酰噻吩茚三酮,因其形成金属配合物的能力而著称。这些配合物对于无机和生物无机化学中的各种应用非常重要。Cowley 等人(2003 年)的一项研究详细介绍了铼 (III) 配合物的合成和表征,其中 2-甲酰吡啶茚三酮充当配体 (Cowley、Dilworth、Donnelly 和 Woollard-Shore,2003)。此外,已经合成并研究了具有 2-甲酰吡啶茚三酮的钯配合物的光谱和催化性质,突出了茚三酮在配位化学中的多功能性 (Paul、Butcher 和 Bhattacharya,2015)。

3. 核糖核苷酸还原酶抑制

2-甲酰噻吩茚三酮发挥其生物学效应的关键机制之一是通过抑制核糖核苷酸还原酶。这种酶对于 DNA 合成和修复至关重要,使其抑制成为癌症治疗的潜在策略。一项研究强调了 γ-(N)-杂环羧醛茚三酮在抑制核糖核苷酸还原酶中的作用,表明 2-甲酰噻吩茚三酮的潜在作用机制 (Sartorelli,1979)。

4. 与生物系统的相互作用

已经探索了 2-甲酰噻吩茚三酮与各种生化系统的相互作用,以了解其行为和体内潜在的治疗应用。研究表明,这种化合物可以从铁蛋白中去除铁以形成稳定的配合物,这表明其在铁代谢中的潜在作用以及作为与铁失调相关的疾病的治疗剂 (Antholine、Knight、Whelan 和 Petering,1977)。

5. 抗菌和抗氧化活性

包括 2-甲酰噻吩茚三酮在内的茚三酮已显示出抗菌和抗氧化活性。这拓宽了它们在抗癌治疗之外的潜在应用。Meeran 和 Ravisankar(2020 年)的一项研究讨论了取代茚三酮的合成及其抗菌和抗氧化活性的评估 (Meeran 和 Ravisankar,2020)。

作用机制

Target of Action

2-Formylthiophene thiosemicarbazone, also known as 2-(2-thienylmethylidene)hydrazine-1-carbothioamide, primarily targets cancer cells . It has shown potent cytotoxicity against various cancer cell lines, including MCF-7, SK-mel-2, and DU145 . The compound’s primary targets are likely to be proteins or enzymes that play a crucial role in the survival and proliferation of these cancer cells.

Mode of Action

The compound interacts with its targets, leading to changes that result in the death of the cancer cells . . This means that the compound triggers the production of reactive oxygen species (ROS) in the cancer cells, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by 2-Formylthiophene thiosemicarbazone are likely related to cell survival and proliferation. The compound’s action results in the disruption of these pathways, leading to the death of the cancer cells . The exact pathways and their downstream effects are still under investigation.

Pharmacokinetics

Theoretical studies suggest that the bioavailability and bioactivity of this compound may be high . This means that the compound is likely to be well absorbed and distributed in the body, metabolized effectively, and excreted in a manner that allows it to maintain its anticancer activity.

Result of Action

The result of the action of 2-Formylthiophene thiosemicarbazone is the death of cancer cells . The compound has shown potent cytotoxicity against various cancer cell lines, indicating that it is effective in killing these cells . This cytotoxic effect is likely due to the compound’s interaction with its targets and the subsequent disruption of biochemical pathways essential for cell survival and proliferation.

属性

IUPAC Name |

[(E)-thiophen-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S2/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTKURSKMLATKI-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5351-91-7 | |

| Record name | 2-Thiophenecarboxaldehyde, thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What information about the structure of 2-Formylthiophene thiosemicarbazone can be obtained from the research paper?

A1: The research paper focuses on elucidating the crystal and molecular structure of 2-Formylthiophene thiosemicarbazone []. This means the paper likely utilizes techniques like X-ray crystallography to determine the arrangement of atoms within the molecule and its crystal lattice. Information about bond lengths, bond angles, and the overall three-dimensional conformation of the molecule can be expected in the full text of the paper.

Q2: Why is understanding the crystal and molecular structure of 2-Formylthiophene thiosemicarbazone important?

A2: Determining the crystal and molecular structure of a compound like 2-Formylthiophene thiosemicarbazone is fundamentally important for several reasons. Firstly, it provides insights into the compound's physical and chemical properties []. This knowledge can be valuable for predicting or explaining its behavior in different environments, for example, its solubility in various solvents. Secondly, understanding the three-dimensional structure can be crucial for investigating its potential biological activity. The arrangement of atoms in space can dictate how the molecule interacts with biological targets, such as enzymes or receptors. This information can be invaluable for drug design and development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)

![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)

![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)

![cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione](/img/structure/B1366716.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)